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Compound of Interest

Compound Name: DIBA-2

Cat. No.: B071579

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in successfully
cloning the full-length Disabled-2 (DAB2) cDNA.

Frequently Asked Questions (FAQS)

Q1: What is the full-length size of the human DAB2 cDNA?

The human DAB2 gene produces an approximately 4-kb mRNA transcript.[1] The primary
protein-coding sequence translates to a 770-amino acid protein.[2] However, it's important to
be aware of splice variants.

Q2: Are there known splice variants of DAB2 that | should be aware of?

Yes, several splice variants of DAB2 have been identified.[1][3][4] The two main isoforms are
often referred to as p96 and a shorter p67 variant.[3][4] When designing your cloning strategy,
it is crucial to identify the specific isoform you intend to clone and design primers accordingly.
This may involve analyzing the transcript variants deposited in databases like NCBI.

Q3: Which tissues or cell lines are recommended as a source for DAB2 mRNA?

DAB?2 is expressed in various tissues, including the ovary, brain, kidney, and intestine.[5] Its
expression is often downregulated in cancer cell lines, particularly in ovarian and breast cancer.
[1][5] For a higher chance of isolating full-length DAB2 cDNA, it is advisable to use normal
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epithelial cell lines or tissues where DAB2 expression is known to be robust. For example,
normal ovarian surface epithelial cells express DAB2, whereas many ovarian cancer cell lines
do not.[5] It is recommended to perform a preliminary quantitative RT-PCR (qRT-PCR) to
assess DAB2 expression levels in your chosen cell line or tissue before proceeding with full-
length cloning.

Q4: What are the key functional domains of the DAB2 protein?

The DAB2 protein contains several key functional domains that are critical for its role as an
adaptor protein in signal transduction and endocytosis.[5][6] These include:

e Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, it binds to NPXY motifs
in the cytoplasmic tails of various transmembrane receptors.[3][6]

e Proline-Rich Domain (PRD): Situated at the C-terminus, it interacts with SH3 domain-
containing proteins like Grb2 and Src.[4][5]

» Clathrin-Binding Motifs: These motifs allow DAB2 to associate with clathrin, a key component
of coated pits involved in endocytosis.[5]

Troubleshooting Guides
Problem 1: Low or No Yield of Full-Length DAB2 cDNA
during RT-PCR

This is a common challenge, especially given the relatively long length of the DAB2 transcript.
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Possible Cause

Recommended Solution

Degraded RNA Template

Assess RNA integrity using gel electrophoresis
or a bioanalyzer. Ensure proper RNA extraction
and handling techniques to prevent RNase

contamination.[7][8]

Secondary Structure of mMRNA

The DAB2 mRNA may form stable secondary
structures that impede reverse transcriptase.
Increase the reverse transcription temperature
(50-55°C) and use a thermostable reverse
transcriptase.[7][9] Adding reagents like betaine
(1M) to the PCR mix can also help.[10]

Inefficient Reverse Transcription of a Long

Transcript

Use a combination of oligo(dT) and random
hexamer primers during the reverse
transcription step to ensure complete cDNA
synthesis from both the 3' and 5' ends.[7][9]
Extend the reverse transcription incubation time

to at least one hour.[9]

Suboptimal PCR Conditions

Optimize the PCR cycling parameters, including
annealing temperature (use a gradient PCR),
extension time (ensure it is long enough for a
~4kb product), and the number of cycles.[10]
[11][12] Use a high-fidelity DNA polymerase

designed for long amplicons.

Low DAB2 Expression

Confirm DAB2 expression in your source
material using qRT-PCR with primers targeting a
known expressed region of the gene before
attempting to clone the full-length transcript.[10]

Problem 2: Incorrect Insert Size or Multiple PCR Bands

Obtaining PCR products of unexpected sizes can be due to several factors.
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Possible Cause Recommended Solution

Treat the RNA sample with DNase | before
reverse transcription to remove any

Genomic DNA Contamination contaminating genomic DNA.[7] Design primers
that span exon-exon junctions to specifically
amplify cDNA.

If multiple bands are observed, they may
represent different splice variants of DAB2.[3][4]
o ) ) Gel-purify the band corresponding to the
Amplification of Splice Variants ) )
expected full-length size for cloning and
sequencing. Alternatively, design primers

specific to the desired isoform.

Increase the annealing temperature during PCR
N ) ) to enhance primer specificity.[11][13] Verify
Non-Specific Primer Annealing ] ] o
primer sequences for potential off-target binding

sites using bioinformatic tools.

Optimize primer concentrations and PCR
Primer-Dimer Formation conditions.[14] If necessary, redesign primers to

have lower self-complementarity.

Problem 3: Difficulty in Ligating Full-Length DAB2 cDNA
into a Vector

Even with a correct PCR product, ligation can be challenging for long inserts.
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Possible Cause Recommended Solution

Ensure complete digestion of both the PCR
product and the vector by using the
o o ) ) recommended buffer and incubation time.[15]
Inefficient Restriction Enzyme Digestion
[16] Add extra bases to the 5' end of your
primers upstream of the restriction sites to

improve cutting efficiency.[15]

Optimize the molar ratio of vector to insert. For
Incorrect Vector-to-Insert Molar Ratio long inserts, a 1:3 to 1:5 vector-to-insert ratio is
a good starting point.[15][17]

Purify the digested PCR product and vector
Ligation Inhibitors from the agarose gel to remove any inhibitors.
[16][17]

For large inserts like the full-length DAB2 cDNA,
] consider using a more efficient cloning method
Large Insert Size ) )
such as Gibson Assembly or a TOPO cloning

Kit.[15]

Experimental Protocols

Protocol 1: Optimized Reverse Transcription for Full-
Length DAB2 cDNA

* RNA Preparation: Start with high-quality, intact total RNA (1-5 pg) from a cell line or tissue
known to express DAB2. Treat with DNase | to remove genomic DNA.

e Primer Mix: Use a combination of oligo(dT) primers (50 uM) and random hexamers (50 pM).
e Reverse Transcription Reaction:
o Combine RNA, primers, and dNTPs (10 mM).

o Heat at 65°C for 5 minutes and then place on ice for at least 1 minute.
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o Add the reverse transcription buffer, RNase inhibitor, and a thermostable reverse
transcriptase with low RNase H activity.

o Incubate at 25°C for 10 minutes (for random hexamer priming), followed by 50-55°C for 60
minutes.[9]

o Inactivate the enzyme by heating at 70°C for 15 minutes.

» RNase H Treatment (Optional but Recommended): Add RNase H and incubate at 37°C for
20 minutes to degrade the RNA strand of the RNA-DNA hybrid.

Protocol 2: High-Fidelity PCR for Full-Length DAB2
Amplification

» Primer Design: Design primers specific to the 5' and 3' untranslated regions (UTRs) of the
desired DAB2 transcript to ensure amplification of the full-length coding sequence. Include
appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning.

e PCR Reaction Mix:

o

Use a high-fidelity DNA polymerase designed for long amplicons.

(¢]

Template: 1-5 pl of the cDNA reaction from Protocol 1.

[¢]

Primers: 0.2-0.5 uM each.

[e]

dNTPs: 200 uM each.

o

Consider adding a PCR enhancer solution or betaine for GC-rich regions.
¢ PCR Cycling Conditions:

o Initial Denaturation: 98°C for 30 seconds.

o 30-35 Cycles:

= Denaturation: 98°C for 10 seconds.
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» Annealing: 55-65°C for 30 seconds (optimize with a gradient).

» Extension: 72°C for 2-4 minutes (depending on the polymerase, typically 1 minute per
kb).

o Final Extension: 72°C for 10 minutes.

e Analysis: Analyze the PCR product on a 1% agarose gel to confirm the correct size (~4 kb).

Signaling Pathways and Experimental Workflows
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Start: Cell Line/Tissue with DAB2 Expression

1. Total RNA Extraction & DNase | Treatment

:

2. RNA Quality Control (Gel/Bioanalyzer)

l

3. Optimized Reverse Transcription (RT)

l

4. High-Fidelity PCR Amplification of Full-Length DAB2

:

5. Agarose Gel Electrophoresis

l

6. Gel Purification of ~4kb PCR Product

l

7. Restriction Digestion of PCR Product & Vector

l

8. Ligation into Expression Vector

:

9. Transformation into Competent E. coli

l

10. Colony Screening (Colony PCR/Restriction Digest)

l

11. Sequence Verification

End: Verified Full-Length DAB2 Clone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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